molecular formula C5H7N5O B12965212 4-Aminopyrimidine-5-carbohydrazide CAS No. 89180-15-4

4-Aminopyrimidine-5-carbohydrazide

Cat. No.: B12965212
CAS No.: 89180-15-4
M. Wt: 153.14 g/mol
InChI Key: PEQDCILAVZWJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrimidine-5-carbohydrazide typically involves the reaction of 4-aminopyrimidine-5-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is stirred at room temperature for a specific period to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, hydrazine derivatives, and oxidized pyrimidine compounds .

Scientific Research Applications

4-Aminopyrimidine-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison: 4-Aminopyrimidine-5-carbohydrazide is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Compared to similar compounds, it offers greater versatility in synthetic chemistry and potential biological activities .

Properties

CAS No.

89180-15-4

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

4-aminopyrimidine-5-carbohydrazide

InChI

InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)1-8-2-9-4/h1-2H,7H2,(H,10,11)(H2,6,8,9)

InChI Key

PEQDCILAVZWJSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.